molecular formula C16H21NO5 B7341101 (2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid

(2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid

Cat. No.: B7341101
M. Wt: 307.34 g/mol
InChI Key: SCDLCJGNJJCZJW-DBRPNBKGSA-N
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Description

(2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid, also known as MOADA, is a synthetic compound that has been studied for its potential use in various scientific research applications. MOADA was first synthesized in 2005 by researchers at the University of California, San Francisco, and has since been studied for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of (2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in the growth and survival of neurons in the brain. This compound has also been shown to reduce inflammation in the brain, which is believed to be a contributing factor in the development of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on (2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid. One area of research that has shown promise is in the development of new treatments for neurological disorders. This compound may also have potential applications in the treatment of other diseases, such as cancer and cardiovascular disease. Further research is needed to fully understand the potential therapeutic properties of this compound and to develop new treatments based on this compound.
In conclusion, this compound is a synthetic compound that has been studied for its potential use in various scientific research applications. It has shown promise in the treatment of neurological disorders and may have potential applications in the treatment of other diseases. Further research is needed to fully understand the potential therapeutic properties of this compound and to develop new treatments based on this compound.

Synthesis Methods

The synthesis of (2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid involves the reaction of 2-methyloxane-3-carbonyl chloride with 3-methoxyaniline, followed by the addition of 2-aminoacetic acid. The resulting compound is then purified through a series of chromatography steps. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

(2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid has been studied for its potential use in various scientific research applications. One area of research that has shown promise is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties and may help to prevent or slow the progression of these diseases.

Properties

IUPAC Name

(2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10-13(7-4-8-22-10)15(18)17-14(16(19)20)11-5-3-6-12(9-11)21-2/h3,5-6,9-10,13-14H,4,7-8H2,1-2H3,(H,17,18)(H,19,20)/t10?,13?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDLCJGNJJCZJW-DBRPNBKGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCO1)C(=O)NC(C2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(CCCO1)C(=O)N[C@@H](C2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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